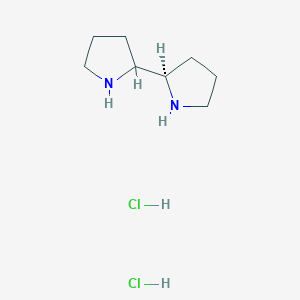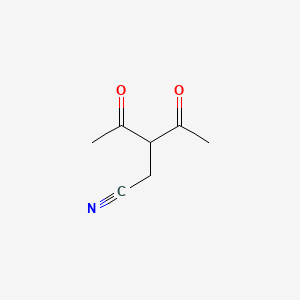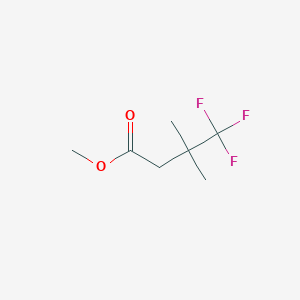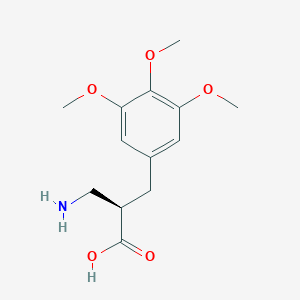
4-Methyl-2-vinylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-vinylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its vinyl and methyl substituents at the 2 and 4 positions, respectively. Thiophene derivatives, including this compound, are widely studied due to their diverse applications in materials science, medicinal chemistry, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-vinylthiophene typically involves the reaction of 4-methylthiophene with vinyl magnesium bromide in the presence of a catalyst. This process is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions enhances yield and efficiency. Additionally, the purification process involves distillation and recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-vinylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
4-Methyl-2-vinylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 4-Methyl-2-vinylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes. In materials science, its electronic properties are harnessed in the development of semiconductors and transistors .
Comparaison Avec Des Composés Similaires
- 2-Methyl-5-vinylthiophene
- 2-Phenyl-5-vinylthiophene
- 2-Cyano-5-vinylthiophene
Comparison: 4-Methyl-2-vinylthiophene is unique due to its specific substituents, which impart distinct electronic and steric properties. Compared to 2-Phenyl-5-vinylthiophene, it has a lower molecular weight and different reactivity patterns. The presence of the methyl group at the 4-position also influences its chemical behavior and applications .
Propriétés
Formule moléculaire |
C7H8S |
|---|---|
Poids moléculaire |
124.21 g/mol |
Nom IUPAC |
2-ethenyl-4-methylthiophene |
InChI |
InChI=1S/C7H8S/c1-3-7-4-6(2)5-8-7/h3-5H,1H2,2H3 |
Clé InChI |
KTUXVRCLHWLODD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-5-(2-Ethoxy-5-(((3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15221508.png)

![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
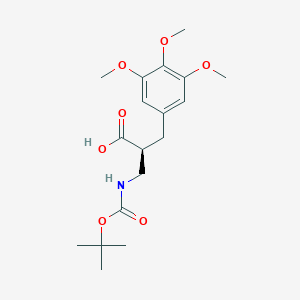
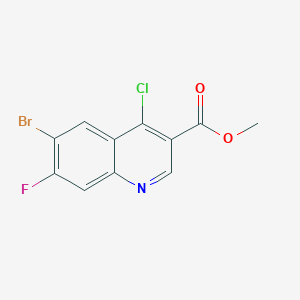
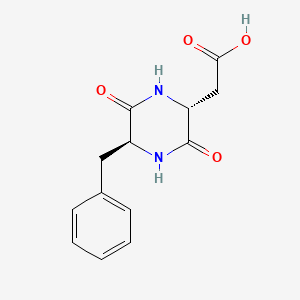

![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
